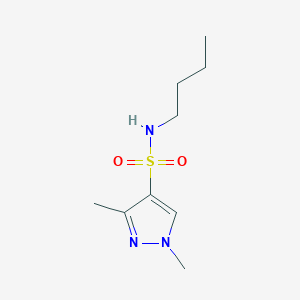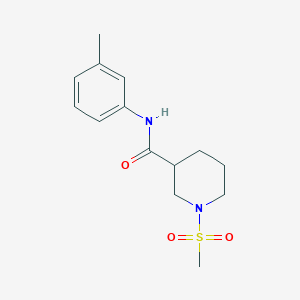![molecular formula C16H14ClN5O2S B5500872 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one typically involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. This method was detailed in the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, showcasing the versatility of the 1,2,4-triazole ring system in pharmaceutical applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy. For compounds with similar structural motifs, crystallographic studies have shown that the phenyl ring is inclined at various degrees with respect to the triazole ring, forming hydrogen-bonded frameworks in the crystalline state. This alignment influences the compound's reactivity and interactions with biological targets (Zareef, Iqbal, Arfan, & Parvez, 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds is significantly influenced by their structural features. The presence of the 1,2,4-triazole ring contributes to various biological activities, and modifications on this ring, such as alkylation or acylation, can further enhance these properties. The thioether and acetamide groups present in these compounds are pivotal for their antimicrobial and possibly antituberculosis activities, as demonstrated in related studies (Mir, Siddiqui, & Comrie, 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of novel Schiff bases containing the 1,2,4-triazole ring, including derivatives similar to the specified compound, demonstrates the versatility of these compounds. Techniques such as elemental analyses, IR spectroscopy, 1H NMR, and 13C NMR spectroscopy have been employed to characterize the synthesized compounds, indicating the presence of cis/trans conformers of E isomers in DMSO solutions of certain derivatives (Mobinikhaledi et al., 2010).
Antimicrobial Screening
Several studies focus on the antimicrobial properties of triazole derivatives. For example, the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives show promising antibacterial, antifungal, and anti-tuberculosis activity. This highlights the potential of these compounds in pharmaceutical applications, especially as antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Biological Activities and Potential Applications
The exploration of bioisosteric prototypes of biaryl imidazolyl and triazolyl competitive histamine H2-receptor antagonists has revealed structural similarities and potential for enhanced biological activity. These studies offer insights into the design of more potent biaryl histamine H2-receptor antagonists, suggesting a broad therapeutic application of triazole derivatives in treating conditions related to histamine activity (Lipinski et al., 1986).
Antituberculosis Activity
Compounds with a structure related to the specified chemical have been synthesized and tested against Mycobacterium tuberculosis, showcasing significant antituberculosis activity. This research underscores the potential use of triazole derivatives in developing new antituberculosis agents, contributing to the fight against tuberculosis (Mir et al., 1991).
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-2-7-22-15(12-4-3-8-24-12)20-21-16(22)25-10-14(23)19-13-6-5-11(17)9-18-13/h2-6,8-9H,1,7,10H2,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGGJQKFNXPYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)
![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)
![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)
![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)
![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)


![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)
![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)
![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)
![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)